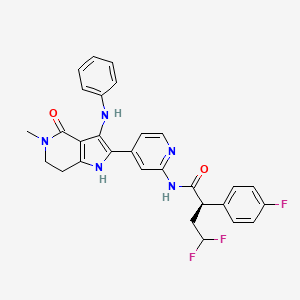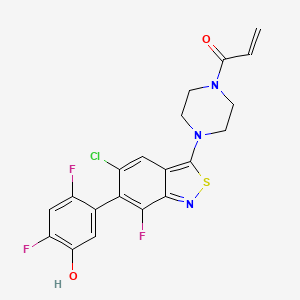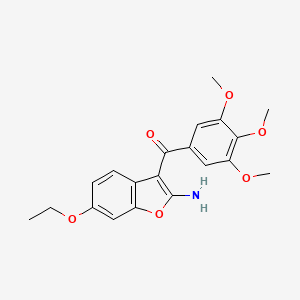
ChoK|A inhibitor-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ChoK|A inhibitor-5 is a compound that targets choline kinase alpha (ChoKα), an enzyme involved in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes . Overexpression of ChoKα has been linked to various cancers, making it a significant target for cancer therapy . This compound is part of a new family of choline kinase inhibitors with antiproliferative and antitumor activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ChoK|A inhibitor-5 typically involves the use of triterpene quinone methides (TPQ) bioactive compounds isolated from plants of the Celastraceae family . These compounds undergo a series of chemical reactions to produce the desired inhibitor. The synthetic route includes the isolation of TPQ, followed by semisynthetic modifications to enhance its inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
ChoK|A inhibitor-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with enhanced inhibitory activity against ChoKα .
Aplicaciones Científicas De Investigación
ChoK|A inhibitor-5 has a wide range of scientific research applications, including:
Mecanismo De Acción
ChoK|A inhibitor-5 exerts its effects by inhibiting the activity of choline kinase alpha (ChoKα). The compound binds to the active site of the enzyme, preventing the phosphorylation of choline to form phosphorylcholine . This inhibition disrupts the synthesis of phosphatidylcholine, leading to reduced cell proliferation and tumor growth . The molecular targets and pathways involved include the choline/phosphocholine binding site and the ATP-binding site of ChoKα .
Comparación Con Compuestos Similares
Similar Compounds
MN58b: Another potent inhibitor of ChoKα with similar antiproliferative activity.
TCD-717: A ChoKα inhibitor that has entered clinical trials for its antitumor properties.
RSM-932A: A synergistic inhibitor of ChoKα with a novel mechanism of action.
Uniqueness
ChoK|A inhibitor-5 is unique due to its high specificity and potency against ChoKα. It has shown significant antiproliferative and antitumor activity in both in vitro and in vivo studies . Its ability to modulate the expression levels of key enzymes involved in cell proliferation makes it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C54H68Br2N4S4 |
|---|---|
Peso molecular |
1061.2 g/mol |
Nombre IUPAC |
4-[[4-[2-[4-[[7-[bis(hex-5-enyl)amino]thieno[3,2-b]pyridin-4-ium-4-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[3,2-b]pyridin-4-ium-7-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)49-29-37-57(51-31-39-61-53(49)51)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-50(54-52(58)32-40-62-54)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
Clave InChI |
IBJHQVXWCNKWAM-UHFFFAOYSA-L |
SMILES canónico |
C=CCCCCN(CCCCC=C)C1=C2C(=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=CSC6=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)



![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)


![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)
